3-(1,3-dibenzylimidazolidin-2-yl)-2-methyl-1H-indole
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Overview
Description
3-(1,3-Dibenzyl-2-imidazolidinyl)-2-methyl-1H-indole is a complex organic compound that features a unique structure combining an indole core with a dibenzyl-imidazolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dibenzylimidazolidin-2-yl)-2-methyl-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Formation of the Imidazolidinyl Ring: The imidazolidinyl ring can be formed through the reaction of a diamine with a carbonyl compound, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dibenzyl-2-imidazolidinyl)-2-methyl-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(1,3-Dibenzyl-2-imidazolidinyl)-2-methyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1,3-dibenzylimidazolidin-2-yl)-2-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Dibenzyl-2-imidazolidinyl)pyridine
- 3-(1,3-Dibenzyl-2-imidazolidinyl)phenol
Comparison
Compared to similar compounds, 3-(1,3-dibenzylimidazolidin-2-yl)-2-methyl-1H-indole is unique due to its indole core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C26H27N3 |
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Molecular Weight |
381.5g/mol |
IUPAC Name |
3-(1,3-dibenzylimidazolidin-2-yl)-2-methyl-1H-indole |
InChI |
InChI=1S/C26H27N3/c1-20-25(23-14-8-9-15-24(23)27-20)26-28(18-21-10-4-2-5-11-21)16-17-29(26)19-22-12-6-3-7-13-22/h2-15,26-27H,16-19H2,1H3 |
InChI Key |
DKQDKXZQSKUCBV-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)C3N(CCN3CC4=CC=CC=C4)CC5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3N(CCN3CC4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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